molecular formula C16H19NO2 B14484678 Isonicotinic acid, 1-adamantyl ester CAS No. 64140-40-5

Isonicotinic acid, 1-adamantyl ester

Cat. No.: B14484678
CAS No.: 64140-40-5
M. Wt: 257.33 g/mol
InChI Key: CPLGGZBGOPPANE-UHFFFAOYSA-N
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Description

Isonicotinic acid, 1-adamantyl ester is an organic compound that combines the structural features of isonicotinic acid and adamantane. Adamantane is a polycyclic hydrocarbon with a unique diamondoid structure, known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 1-adamantyl ester typically involves the esterification of isonicotinic acid with adamantanol. One common method involves the reaction of isonicotinic acid with adamantanol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 1-adamantyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of isonicotinic acid, 1-adamantyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid and adamantanol, which can then exert their effects on biological systems. Isonicotinic acid is known to inhibit enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . The adamantane moiety can enhance the stability and bioavailability of the compound, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, 1-adamantyl ester is unique due to the combination of the isonicotinic acid and adamantane moieties

Properties

CAS No.

64140-40-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-adamantyl pyridine-4-carboxylate

InChI

InChI=1S/C16H19NO2/c18-15(14-1-3-17-4-2-14)19-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2

InChI Key

CPLGGZBGOPPANE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=NC=C4

Origin of Product

United States

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